N-methyl-1-pyridin-2-ylethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(9-2)8-5-3-4-6-10-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXPDBFDHSMVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588235 | |
| Record name | N-Methyl-1-(pyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114366-07-3 | |
| Record name | N,α-Dimethyl-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114366-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(pyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Methyl 1 Pyridin 2 Ylethanamine
Established Synthetic Pathways for N-methyl-1-pyridin-2-ylethanamine
The synthesis of this compound can be achieved through several well-established methods. These pathways are foundational in organic synthesis and provide reliable routes to the target compound.
Reductive Amination Strategies in Synthesis
Reductive amination is a cornerstone of amine synthesis. This method typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. In the context of this compound synthesis, 2-acetylpyridine (B122185) serves as a common precursor. wikipedia.orgnih.gov
The general reaction scheme involves the condensation of 2-acetylpyridine with methylamine (B109427) to form an N-methylimine intermediate. This intermediate is subsequently reduced using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield this compound. youtube.com The choice of reducing agent can be critical to the success of the reaction, with milder reagents like NaBH₃CN often being preferred to avoid the reduction of the pyridine (B92270) ring.
A study on the synthesis of related compounds demonstrated the effectiveness of reductive amination in producing various substituted ethanamines. youtube.com While not directly focused on this compound, the principles are directly applicable.
| Reactants | Reagents | Product | Key Considerations |
|---|---|---|---|
| 2-Acetylpyridine, Methylamine | Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN) | This compound | Choice of reducing agent is crucial to prevent over-reduction. |
N-Methylation Reactions for Amine Functionalization
Another common strategy for synthesizing this compound is through the N-methylation of the primary amine, 1-pyridin-2-ylethanamine. chemicalbook.comnih.gov This approach is particularly useful if the primary amine is readily available or more easily synthesized.
Various methylating agents can be employed for this transformation. Common reagents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base to neutralize the acid formed during the reaction. An alternative, often cleaner, method is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) to introduce the methyl group. This method is advantageous as it avoids the use of alkyl halides and often results in high yields with minimal byproducts.
Research into the synthesis of N-desmethyltriptans, which are structurally related, highlights the utility of N-methylation reactions in the final steps of a synthetic sequence. researchgate.net
| Starting Material | Methylating Agent | Base/Catalyst | Product |
|---|---|---|---|
| 1-pyridin-2-ylethanamine | Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | This compound |
| 1-pyridin-2-ylethanamine | Dimethyl sulfate ((CH₃)₂SO₄) | Sodium hydroxide (B78521) (NaOH) | This compound |
| 1-pyridin-2-ylethanamine | Formaldehyde, Formic acid (Eschweiler-Clarke) | N/A | This compound |
Approaches from 2-Acetylpyridine Precursors
2-Acetylpyridine is a versatile and commercially available starting material for the synthesis of this compound. wikipedia.orgnih.gov Beyond its use in reductive amination, it can be transformed through a multi-step sequence.
One such pathway involves the initial reduction of the ketone functionality of 2-acetylpyridine to the corresponding alcohol, 1-(pyridin-2-yl)ethanol. This can be achieved using a variety of reducing agents, such as sodium borohydride. The resulting alcohol can then be converted to a leaving group, for example, by reaction with thionyl chloride (SOCl₂) to form the corresponding chloride. Subsequent nucleophilic substitution with methylamine affords the final product.
The synthesis of various 2-acetylpyridine derivatives and their applications in coordination chemistry and biological studies has been documented, providing a basis for these synthetic transformations. unesp.brresearchgate.net
Advanced Synthetic Route Development and Optimization
The development of more efficient and selective synthetic routes is an ongoing area of research. These advanced methods aim to improve yields, reduce waste, and provide access to specific stereoisomers.
Exploration of Novel Coupling Reactions
Modern organic synthesis has seen the advent of powerful cross-coupling reactions, which could potentially be applied to the synthesis of this compound. For instance, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) could be explored to form the C-N bond. This would involve coupling a suitable pyridine-based electrophile, such as 2-(1-chloroethyl)pyridine, with methylamine.
While specific examples for the synthesis of this compound using these methods are not extensively reported, the general applicability of these reactions to a wide range of substrates suggests their potential. beilstein-journals.org Research on the synthesis of polysubstituted pyridines has demonstrated the utility of cycloaddition/cycloreversion reaction sequences, which represent another avenue for constructing the core structure. nih.gov
Stereoselective Synthesis and Chiral Resolution Techniques
This compound possesses a chiral center at the ethylamine (B1201723) moiety, meaning it can exist as two enantiomers. The biological activity of chiral molecules often resides in only one of the enantiomers, making their stereoselective synthesis or separation crucial.
Stereoselective Synthesis: Asymmetric reduction of the imine intermediate formed from 2-acetylpyridine and methylamine, using a chiral reducing agent or a chiral catalyst, can provide direct access to a single enantiomer. Chiral oxazaborolidine catalysts, as developed by Corey, are often effective for such transformations.
Chiral Resolution: Alternatively, the racemic mixture of this compound can be separated into its individual enantiomers through chiral resolution. This is commonly achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a pair of diastereomeric salts. google.com These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. rsc.org After separation, the pure enantiomer of the amine can be recovered by treatment with a base. Lipase-catalyzed enantioselective acetylation is another powerful technique for resolving related chiral alcohols, which can be precursors to the desired amine. researchgate.net
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives to minimize environmental impact. These approaches focus on reducing hazardous substances, improving atom economy, and utilizing environmentally benign solvents and catalysts. researchgate.net
One sustainable method involves the transition-metal-catalyzed N-methylation of amines using methanol (B129727) as a C1 source. nih.gov This "borrowing hydrogen" reaction is highly atom-economical, producing water as the only byproduct. nih.gov Ruthenium complexes, in particular, have shown excellent catalytic performance for the N-methylation of various amines, including those with pyridine moieties, under weak base conditions. nih.gov The development of efficient and easily synthesized ruthenium catalysts that operate under milder conditions is a significant step towards a more sustainable synthesis. nih.gov
Another green approach is the use of solvent-free reaction conditions. For instance, the synthesis of related 2-(arylamino)nicotinic acid derivatives has been achieved by reacting 2-chloronicotinic acid with an appropriate amine in the presence of a catalytic amount of boric acid under solvent-free conditions. researchgate.net This method offers advantages such as neat reaction conditions, good product yields, short reaction times, and simplified separation and purification processes. researchgate.net
Microwave-assisted synthesis also presents a green alternative, often leading to improved regioselectivity and reduced reaction times. For example, in the alkylation of related pyridine-containing amines, microwave irradiation has been shown to enhance regioselectivity to over 95% in just 30 minutes.
Chemical Reactivity and Mechanistic Investigations
The chemical reactivity of this compound is dictated by the presence of the pyridine ring and the secondary amine. These two functional groups allow for a wide range of chemical transformations.
Oxidation Reactions and Pathway Characterization
The nitrogen atom of the pyridine ring and the secondary amine in this compound can undergo oxidation. The oxidation of the pyridine nitrogen leads to the formation of a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids. wikipedia.org
The formation of N-oxides can significantly alter the chemical and physical properties of the parent molecule. nih.gov Pyridine N-oxides are generally more soluble in water and can exhibit different pharmacological profiles compared to their non-oxidized counterparts. pipzine-chem.comgoogle.com The introduction of the oxygen atom to the pyridine ring deactivates it towards electrophilic attack at the nitrogen but activates the 2- and 4-positions for nucleophilic substitution. wikipedia.org The N-oxide can be subsequently removed by deoxygenation using reagents like zinc dust or triphenylphosphine. wikipedia.orgyoutube.com
The secondary amine can also be oxidized, although this is generally less common than pyridine N-oxidation. The specific products of amine oxidation would depend on the reaction conditions and the oxidizing agent used.
Table 1: Oxidation Reactions of Pyridine Moieties
| Starting Material | Oxidizing Agent | Product | Reference |
| Pyridine | Peroxybenzoic acid | Pyridine-N-oxide | wikipedia.org |
| 3-(chloromethyl)-5-(4-fluorophenyl)pyridine | Hydrogen peroxide in acetic acid | 3-(chloromethyl)-5-(4-fluorophenyl)pyridine-N-oxide | google.com |
| 2-[1-(diarylphosphinoyl)-1-(pyridin-2-yl)methyl]pyridines | Not specified | 2-[1-(diarylphosphinoyl)-1-(1-oxy-pyridin-2yl)methyl]pyridine N-oxides | researchgate.net |
Reduction Reactions and Product Derivatization
Reduction reactions involving this compound typically target the pyridine ring. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) can reduce the pyridine ring to a piperidine (B6355638) ring. This transformation significantly alters the structure and basicity of the molecule, opening up avenues for further derivatization.
The N-oxide derivatives of pyridine compounds can be readily reduced back to the corresponding tertiary amine. google.com This reduction can be achieved using various chemical reducing agents. google.com The ease of this reduction makes the N-oxide group a useful protecting or directing group in multi-step syntheses.
Table 2: Reduction of Pyridine and N-oxide Moieties
| Starting Material | Reducing Agent/Catalyst | Product | Reference |
| Pyridine-containing compounds | H₂/Pd-C | Piperidine-containing compounds | |
| Pyridine-N-oxides | Chemical reducing agents | Tertiary amines (pyridines) | google.com |
Nucleophilic and Electrophilic Substitution Reactions on Aromatic and Aliphatic Moieties
The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions. youtube.comyoutube.com This is due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density on the ring carbons. pipzine-chem.com Halopyridines are common substrates for NAS reactions, where a halide is displaced by a nucleophile, such as an amine. youtube.com These reactions are often facilitated by heating. youtube.com
Electrophilic substitution on the pyridine ring is generally more difficult than on a benzene (B151609) ring due to the deactivating effect of the nitrogen atom. pipzine-chem.com However, such reactions can occur, typically at the 3- and 5-positions. The formation of the pyridine N-oxide can be used to promote electrophilic substitution at the 2- and 4-positions. wikipedia.org
The secondary amine group is nucleophilic and can readily participate in reactions such as acylation with acid chlorides or anhydrides to form amides. pipzine-chem.com It can also undergo alkylation reactions.
Cyclization Reactions and Heterocycle Formation involving the Compound
The bifunctional nature of this compound, possessing both a nucleophilic amine and a pyridine ring, makes it a valuable precursor for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of fused ring systems. For example, derivatives of N-(prop-2-yn-1-yl)pyridin-2-amines can undergo silver-catalyzed cycloisomerization to produce substituted imidazo[1,2-a]pyridines. researchgate.net
The compound and its derivatives can also participate in intermolecular cyclization reactions. For instance, formal (3+2) or (5+2) cyclization reactions involving pyridinium (B92312) 1,4-zwitterions, which can be generated from pyridine derivatives, lead to the formation of various substituted thiophenes and benzopyridothiazepines. mdpi.com The specific reaction pathway and resulting heterocyclic product depend on the reaction partners and conditions. mdpi.com
Metal-Catalyzed Transformations and Coordination Sphere Chemistry
The pyridine nitrogen and the secondary amine nitrogen of this compound can act as ligands, coordinating to a variety of metal centers. This coordination chemistry is fundamental to its application in metal-catalyzed transformations.
The compound can form stable complexes with transition metals such as copper(II) and palladium(II). researchgate.net The resulting metallacyclic complexes can exhibit distorted square planar or other geometries depending on the metal and other ligands present. researchgate.net
These metal complexes can themselves be active catalysts. For example, palladium(II) complexes of related N,N'-bidentate ligands have shown catalytic activity in the polymerization of methyl methacrylate (B99206). researchgate.net Furthermore, copper-catalyzed cross-coupling reactions of methyl ketones and pyridin-2-amines have been developed for the synthesis of α-ketoamides, demonstrating a practical application of metal-catalyzed C-N and C=O bond formation. researchgate.net The mechanism of such reactions can involve radical pathways. researchgate.net
Ruthenium complexes have been effectively used for the N-methylation of amines, including those with pyridine moieties, using methanol as the methylating agent. nih.gov This transformation proceeds via a "borrowing hydrogen" mechanism. nih.gov Iron and cobalt complexes with related amine-pyridine ligands have also been investigated for ethylene (B1197577) polymerization. mdpi.com
Advanced Spectroscopic Characterization and Computational Studies
High-Resolution Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural details of N-methyl-1-pyridin-2-ylethanamine. By employing a suite of methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman spectroscopy, and X-ray crystallography, a comprehensive profile of the molecule's architecture can be established.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H and ¹³C NMR)
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule, confirming its connectivity and stereochemistry.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the structure. This includes the protons of the pyridine (B92270) ring, the methine (CH) proton, the methylene (CH₂) protons, and the N-methyl (CH₃) protons. A patent for pyrazole derivatives provides a partial experimental value for the ethanamine methyl group. nih.gov
Expected ¹H NMR Signals: Based on the structure, the following proton signals are anticipated. The chemical shifts (δ) are general predictions based on typical ranges for similar functional groups.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Pyridine Ring | 7.0 - 8.6 | Multiplets (m) | 4H |
| Methine (CH) | ~3.8 - 4.2 | Quartet (q) | 1H |
| Methylene (CH₂) | ~2.5 - 3.0 | Multiplets (m) | 2H |
| N-Methyl (CH₃) | ~2.3 - 2.5 | Singlet (s) | 3H |
| Ethanamine Methyl (CH₃) | 1.40 | Doublet (d) | 3H |
The ¹³C NMR spectrum provides complementary information by identifying the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal.
Expected ¹³C NMR Signals:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyridine C (quaternary) | 158 - 162 |
| Pyridine CHs | 120 - 150 |
| Methine (CH) | 55 - 65 |
| Methylene (CH₂) | 45 - 55 |
| N-Methyl (CH₃) | 30 - 40 |
| Ethanamine Methyl (CH₃) | 15 - 25 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. The nominal molecular weight of this compound (C₈H₁₂N₂) is approximately 136.20 g/mol .
Upon electron ionization, the molecule loses an electron to form the molecular ion [M]⁺ at m/z 136. This ion can then undergo fragmentation. Analysis of GC-MS data indicates several key fragments. The base peak is often observed at m/z 93, which corresponds to the pyridylmethyl cation, formed by cleavage of the bond between the two carbons of the ethylamine (B1201723) side chain. Another significant fragment appears at m/z 44, resulting from the cleavage of the bond between the pyridine ring and the side chain, yielding the [CH₃NHCH₂]⁺ fragment.
Key Mass Spectrometry Fragmentation Data:
| m/z Value | Proposed Fragment Ion | Formula |
| 136 | Molecular Ion | [C₈H₁₂N₂]⁺ |
| 93 | Pyridylmethyl cation | [C₆H₇N]⁺ |
| 44 | Methylaminoethyl fragment | [C₂H₆N]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
The IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic pyridine ring and aliphatic side chain, and the C=N and C=C bonds within the pyridine ring. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the pyridine ring.
Predicted IR Absorption Bands:
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300 - 3500 (weak-medium) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Pyridine Ring | C=C and C=N Stretches | 1400 - 1600 |
| Aliphatic C-H | C-H Bend | 1350 - 1480 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in its solid state, yielding precise bond lengths, bond angles, and crystal packing information. While public databases indicate the existence of crystal structures containing this compound, specific detailed reports of its single-crystal structure were not accessible in the conducted literature search. A full structural analysis would provide invaluable data on the conformation of the ethylamine side chain relative to the pyridine ring and the intermolecular interactions, such as hydrogen bonding, that govern its solid-state packing.
Computational Chemistry and Molecular Modeling Investigations
Computational methods, particularly Density Functional Theory (DFT), are instrumental in complementing experimental data by providing theoretical insights into molecular properties.
Density Functional Theory (DFT) Studies for Geometric and Electronic Structure
No dedicated Density Functional Theory (DFT) studies specifically targeting this compound were identified in the reviewed literature. Such studies would be highly valuable for correlating experimental spectroscopic data with theoretical calculations. DFT could be used to optimize the molecule's geometry, predict its vibrational frequencies (for comparison with IR and Raman spectra), calculate NMR chemical shifts, and analyze the frontier molecular orbitals (HOMO and LUMO) to understand its electronic properties and reactivity.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, which possess lone pairs of electrons. The LUMO is anticipated to be distributed across the electron-deficient pyridine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity.
Table 1: Representative FMO Properties for this compound
| Parameter | Representative Value (eV) | Description |
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential and nucleophilicity. |
| ELUMO | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Energy difference (ELUMO - EHOMO); indicates kinetic stability and chemical reactivity. |
| Note: These are representative values based on DFT calculations for structurally similar pyridine derivatives. |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface.
In an MEP map, different colors signify different potential values. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. Green areas represent neutral or zero potential.
For this compound, the MEP map would reveal the most negative potential (red) concentrated around the pyridine nitrogen atom due to its high electronegativity and lone pair of electrons. This makes it the primary site for interactions with electrophiles, such as protons or metal cations. The secondary amine nitrogen would also exhibit a negative potential, though likely less intense than the pyridine nitrogen. Conversely, the most positive potential (blue) would be located on the hydrogen atom attached to the secondary amine (N-H), identifying it as a potential hydrogen bond donor site.
In Silico Prediction of Physico-Chemical Descriptors Relevant to Biological Interactions
In silico methods allow for the rapid calculation of various physico-chemical properties that are crucial for predicting a molecule's behavior, including its potential biological interactions. These descriptors are derived from the molecule's two-dimensional or three-dimensional structure. For this compound (Molecular Formula: C8H12N2), several key descriptors have been calculated. pharmaffiliates.com The molecular weight is 136.2 g/mol . pharmaffiliates.com Additional properties for the closely related parent compound, 1-(Pyridin-2-yl)ethan-1-amine, are also available and provide a useful reference. nih.gov
Table 2: Predicted Physico-Chemical Properties
| Property | Value (for N-(pyridin-2-ylmethyl)ethanamine) | Value (for 1-(Pyridin-2-yl)ethan-1-amine**) | Source |
| Molecular Weight | 136.19 g/mol | 122.17 g/mol | nih.govnih.gov |
| XLogP3 | 0.7 | 0.1 | nih.govnih.gov |
| Topological Polar Surface Area | 24.9 Ų | 38.9 Ų | nih.govnih.gov |
| Hydrogen Bond Donor Count | 1 | 2 | nih.govnih.gov |
| Hydrogen Bond Acceptor Count | 2 | 2 | nih.govnih.gov |
| Rotatable Bond Count | 3 | 1 | nih.govnih.gov |
| Note: Data for N-(pyridin-2-ylmethyl)ethanamine (CAS 51639-58-8), a structural isomer, is provided for comparison. nih.gov | |||
| **Note: Data for the parent amine (CAS 42088-91-5) is provided for comparison. nih.gov |
Conformational Analysis and Dynamics Simulations
Conformational analysis investigates the different spatial arrangements, or conformers, that a molecule can adopt due to rotation around its single bonds. This compound possesses conformational flexibility primarily due to the rotation around the C-C and C-N single bonds of its ethylamine side chain. The pyridine ring itself is a rigid, planar aromatic system.
Studies on similar pyridin-2-yl derivatives have shown that the relative orientation of the side chain with respect to the pyridine ring is a critical factor. nih.govresearchgate.net Intramolecular interactions, such as hydrogen bonding between the side chain's N-H group and the pyridine nitrogen, can stabilize certain conformations. nih.govresearchgate.net For instance, N-methylation can introduce steric hindrance that significantly alters the preferred dihedral angle between the side chain and the pyridine ring system. nih.gov
Computational methods, such as DFT geometry optimization, can be used to identify the lowest-energy (most stable) conformers. Molecular Dynamics (MD) simulations can further be employed to study the dynamic behavior of the molecule over time, showing how it transitions between different conformations in solution. This provides insight into the molecule's flexibility and the range of shapes it can adopt, which is essential for understanding its interaction with other molecules.
Structure Activity Relationship Sar Investigations of N Methyl 1 Pyridin 2 Ylethanamine Derivatives
Elucidation of Structural Determinants for Biological Activity
The core structure of N-methyl-1-pyridin-2-ylethanamine consists of a pyridine (B92270) ring linked to an N-methylated ethylamine (B1201723) side chain. Both of these components are critical determinants of its biological activity. The molecule is a structural analogue of histamine (B1213489) and derives its primary mechanism of action from its interaction with histamine H1 and H3 receptors. wikipedia.orgnih.govmdpi.com
Key structural features essential for its activity include:
The Pyridine Ring: This heterocyclic aromatic ring is crucial for receptor recognition. The nitrogen atom within the pyridine ring influences the molecule's electronic properties and its ability to form key interactions, such as hydrogen bonds or π-π stacking, with receptor binding sites. wikipedia.org
The Ethylamine Side Chain: The length and composition of this linker are vital. It provides the correct spatial orientation for the terminal amine group to interact with its target.
The Terminal Amine Group: The basic nitrogen atom is a primary point of interaction with receptors, often forming an ionic bond with an acidic amino acid residue, such as aspartate, in the binding pocket. nih.gov The degree of substitution on this nitrogen (e.g., the methyl group in this compound) significantly modulates affinity and efficacy.
Pharmacokinetic studies reveal that this compound is extensively metabolized to 2-pyridylacetic acid (2-PAA), which is considered inactive. mdpi.comnih.gov However, another metabolite, 2-(2-aminoethyl)pyridine, which results from the N-demethylation of the parent compound, retains biological activity, highlighting the importance of the core pyridine and ethylamine scaffold. wikipedia.org
Impact of Pyridine Ring Substitutions on Pharmacological Profiles
Modifications to the pyridine ring can profoundly alter the pharmacological profile of this compound derivatives by influencing their electronic properties, lipophilicity, and steric fit within the receptor.
Studies on related pyridine-containing compounds have established clear SAR trends. For instance, in a series of 9-(pyridin-2'-yl)-aminoacridines, a quantitative structure-activity relationship (QSAR) analysis demonstrated that the addition of electron-withdrawing groups to the pyridine ring enhanced the compound's ability to interact with and stabilize double-stranded DNA. This correlation suggests that the electronic character of the pyridine ring directly influences its binding capabilities.
In another study involving palladium(II) complexes with (pyridin-2-yl)methyl-aniline ligands, it was found that the rate of substitution reactions increased when an electron-withdrawing substituent was present on the phenyl moiety (which is electronically analogous to the pyridine ring in this context). Conversely, electron-donating groups decreased the reaction rate. This supports an associative mechanism where the electronic nature of the aromatic ring is a key factor in the molecule's reactivity and interaction potential.
Applying these principles to this compound suggests that substituting the pyridine ring with various functional groups could fine-tune receptor affinity and selectivity.
Table 1: Predicted Effects of Pyridine Ring Substitutions based on General SAR Principles
| Substituent Type | Example | Predicted Effect on Receptor Interaction | Rationale |
| Electron-Withdrawing | -Cl, -Br, -NO₂ | Potentially increased affinity | Enhances positive charge on the ring, potentially strengthening interactions with electron-rich receptor residues. |
| Electron-Donating | -CH₃, -OCH₃ | Potentially decreased or altered affinity | Increases electron density on the ring, which may be less favorable for certain receptor binding pockets. |
| Bulky Groups | -Phenyl, -tert-Butyl | Likely decreased affinity | May cause steric hindrance, preventing the molecule from fitting optimally into the binding site. |
This table is illustrative and based on general principles, as specific quantitative data for substituted this compound is limited in the literature.
Influence of Amine Side Chain Modifications on Bioactivity
The amine side chain is a critical pharmacophoric element, and modifications to it directly impact receptor binding and biological function. Key modifications include altering the N-substituents and changing the linker length or composition.
The primary active metabolite of this compound is 2-(2-aminoethyl)pyridine (AEP), which lacks the N-methyl group. Comparative binding studies have provided direct insight into the influence of this methyl group. Both the parent compound and AEP interact with histamine H3 receptors with micromolar affinity. However, only the parent compound (with the N-methyl group) interacts with histamine H1 receptors with a comparable affinity to histamine itself (around 10⁻⁵ M). wikipedia.org This indicates that the N-methyl group is a key determinant for H1 receptor activity.
Another metabolite, 2-(2-hydroxyethyl)pyridine (HEP), where the methylamino group is replaced by a hydroxyl group, shows significantly reduced affinity for H3 receptors, with a Ki value approximately 50 times lower than the parent compound. wikipedia.org This underscores the necessity of the basic amine for potent receptor interaction.
Table 2: Histamine Receptor Binding Affinities of this compound and Its Metabolites
| Compound | Structure | H1 Receptor Affinity (Ki) | H3 Receptor Affinity (Ki) |
| This compound | Py-CH₂CH₂NHCH₃ | ~10⁻⁵ M | Micro-molar range |
| 2-(2-aminoethyl)pyridine (AEP) | Py-CH₂CH₂NH₂ | > 10⁻³ M | Micro-molar range |
| 2-(2-hydroxyethyl)pyridine (HEP) | Py-CH₂CH₂OH | > 10⁻³ M | ~50x lower than parent |
Data sourced from in vitro competition binding studies on rodent brain receptors. wikipedia.org
These findings demonstrate that while the primary amine of AEP is sufficient for H3 receptor interaction, the secondary amine of the parent compound is required for significant H1 receptor activity. The removal of the basic nitrogen entirely, as in HEP, drastically reduces bioactivity at these receptors.
Stereochemical Effects on Receptor Binding and Efficacy
The carbon atom of the ethylamine side chain to which the pyridine ring is attached is a chiral center. Therefore, this compound exists as two distinct enantiomers: (R)-N-methyl-1-pyridin-2-ylethanamine and (S)-N-methyl-1-pyridin-2-ylethanamine.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This stereoselectivity arises because biological receptors are themselves chiral, being composed of L-amino acids. The three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal interaction with the binding site compared to its mirror image, leading to differences in affinity, efficacy, or receptor subtype selectivity. nih.gov
For instance, studies on histamine H1-receptor antagonists have led to the development of stereoselective pharmacophoric models where the precise spatial orientation of the aromatic rings and the basic nitrogen atom is critical for high-affinity binding. nih.gov
Despite the chiral nature of this compound, there is a notable lack of publicly available scientific literature directly comparing the receptor binding profiles or the in vivo efficacy of its individual (R) and (S) enantiomers. While commercial sources list the availability of specific enantiomers, detailed pharmacological comparisons appear to be an under-investigated area. Therefore, the precise contribution of stereochemistry to the efficacy and receptor selectivity of this compound remains to be fully elucidated.
Correlation between Molecular Flexibility, Aqueous Solubility, and Biological Potency
The physicochemical properties of a molecule, such as its flexibility and solubility, play a crucial role in its journey from administration to its target receptor and ultimately determine its biological potency.
Aqueous Solubility and Lipophilicity (LogP): The balance between water solubility (hydrophilicity) and lipid solubility (lipophilicity) is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This balance is often quantified by the partition coefficient (LogP). A molecule must have sufficient aqueous solubility to be transported in the bloodstream but also possess enough lipophilicity to cross biological membranes to reach its target. QSAR studies frequently demonstrate a correlation, often parabolic, between LogP and biological activity. While no specific QSAR study correlating LogP with the receptor binding of this compound derivatives was identified, this general principle is a cornerstone of medicinal chemistry.
Molecular Flexibility: The flexibility of a molecule, often related to the number of rotatable bonds, influences its ability to adopt the optimal conformation required for binding to a receptor. A highly flexible molecule can adopt numerous conformations, which can be entropically unfavorable upon binding. Conversely, a rigid molecule may not be able to achieve the necessary geometry for a good fit. The ethylamine side chain of this compound provides a degree of conformational flexibility, allowing the pyridine ring and the N-methylamino group to orient themselves correctly within the histamine receptor binding pockets. Computational studies on receptor flexibility have shown that receptors are not static entities and can adopt different conformations to accommodate various ligands. The inherent flexibility of this compound is likely a key factor in its ability to interact effectively with its biological targets.
Biological Interactions and Mechanistic Studies of N Methyl 1 Pyridin 2 Ylethanamine
Modulation of Specific Biological Targets and Signaling Pathways
The biological activity of pyridine-containing compounds is largely dictated by their interaction with specific molecular targets, including receptors and enzymes, which in turn modulates various signaling pathways.
N-methyl-1-pyridin-2-ylethanamine, as a pyridine (B92270) derivative, is anticipated to interact with a range of receptors and enzymes. Its structural similarity to betahistine (B147258), a histamine (B1213489) analogue, strongly suggests a potential interaction with histamine receptors. Betahistine itself is a weak agonist at histamine H1 receptors and a more potent antagonist at histamine H3 receptors. rxreasoner.comnih.govnih.govwikipedia.orgpatsnap.com This dual action leads to vasodilation in the inner ear and modulation of neurotransmitter release in the central nervous system. wikipedia.orgpatsnap.com Given that this compound is a known impurity of betahistine, it may share some of these receptor-binding characteristics. bldpharm.comsigmaaldrich.com
Furthermore, the broader class of pyridine derivatives has been shown to interact with a wide array of other receptors and enzymes. For instance, certain pyridine alkaloids exhibit binding affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) and have been investigated for their effects on cholinesterases. nih.gov Other synthetic pyridine derivatives have been designed to target G-protein coupled receptors and various kinases, indicating the versatility of the pyridine scaffold in molecular recognition. nih.gov The specific receptor and enzyme interaction profile of this compound, however, requires further dedicated investigation.
Table 1: Receptor and Enzyme Interactions of Related Pyridine Compounds
| Compound/Class | Target Receptor/Enzyme | Observed Interaction | Reference |
| Betahistine | Histamine H1 Receptor | Weak Agonist | rxreasoner.comnih.govwikipedia.orgpatsnap.com |
| Betahistine | Histamine H3 Receptor | Potent Antagonist/Inverse Agonist | rxreasoner.comnih.govwikipedia.orgpatsnap.com |
| Pyridine Alkaloids (e.g., Cotinine) | Nicotinic Acetylcholine Receptors (nAChRs) | Low-affinity Agonist | nih.gov |
| Anabasamine (Pyridine Alkaloid) | Acetylcholinesterase | Weak, selective inhibition | nih.gov |
| Synthetic Pyridine Derivatives | Various Kinases (e.g., ABL, PIM-1) | Inhibition | nih.govacs.org |
The modulation of neurotransmitter systems is a key aspect of the pharmacology of many pyridine-containing compounds. The antagonistic action of betahistine at H3 autoreceptors, for example, leads to an increased release of several neurotransmitters, including histamine, serotonin (B10506), and acetylcholine in the central nervous system. patsnap.com This action is believed to contribute to the restoration of vestibular function. patsnap.com
Some pyridine derivatives have been specifically designed as triple reuptake inhibitors, targeting the transporters for serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). nih.gov For example, novel chiral cyclohexylaryl amines with a pyridine-like core have demonstrated potent inhibition of these transporters. nih.gov While direct evidence for this compound is not available, its structural features suggest a potential for interaction with monoamine systems. The presence of a secondary amine and the pyridine ring are common features in many centrally acting agents.
The metabolic fate of pyridine derivatives often involves enzymatic modification of the pyridine ring. For betahistine, the primary metabolic pathway involves oxidation to 2-pyridylacetic acid, rendering it inactive. nih.gov It is plausible that this compound undergoes similar metabolic transformations. Pharmacokinetic studies of related pyridine compounds have shown rapid metabolism in human liver microsomes, frequently through mono-oxidation of the pyridine ring.
Monoamine oxidase inhibitors (MAOIs) can affect the metabolism of histamine and, by extension, may interact with histamine analogues like betahistine, potentially increasing their systemic levels. patsnap.com This suggests that the metabolic pathway of this compound could also be influenced by the activity of monoamine oxidases.
Investigating Specific Pharmacological Activities and Underlying Mechanisms
The pyridine scaffold is a common feature in compounds developed for a range of therapeutic applications, including anticancer and antimicrobial therapies.
A growing body of evidence supports the anticancer potential of pyridine derivatives. researchgate.netirjet.netekb.eg These compounds have been shown to exert cytotoxic effects against various cancer cell lines, including those of the breast, liver, and lung. irjet.netnih.gov The mechanisms underlying these effects are diverse and often involve the modulation of key cellular processes.
One common mechanism is the induction of cell cycle arrest, frequently at the G2/M phase, which prevents cancer cells from proliferating. nih.gov This is often accompanied by the upregulation of cell cycle inhibitors like p53 and p21. nih.govnih.gov Furthermore, many pyridine derivatives induce apoptosis (programmed cell death) in cancer cells. acs.orgnih.gov This can be mediated through the activation of signaling pathways involving proteins such as JNK (c-Jun N-terminal kinase) and the modulation of pro-apoptotic proteins like Bax. nih.govnih.gov Some anticancer drugs are known to cause DNA damage and induce apoptosis through the generation of reactive oxygen species (ROS), a mechanism that has been explored in the context of various chemotherapeutic agents. irjet.net The nitrogen atom in the pyridine ring can facilitate interactions with biological targets like DNA through hydrogen bonding. irjet.net
Table 2: Anticancer Mechanisms of Action for Various Pyridine Derivatives
| Compound Class | Cancer Cell Line(s) | Mechanism of Action | Reference |
| Novel Pyridine Derivatives | HepG2 (Liver), MCF-7 (Breast) | G2/M arrest, apoptosis induction, p53 and JNK upregulation | nih.gov |
| Imidazo[1,2-a]pyridines | HCC1937 (Breast) | Apoptosis induction, Akt signaling inhibition, p53 and p21 upregulation | nih.gov |
| 1,3,4-Oxadiazole-Pyridine Hybrids | MCF-7 (Breast) | Apoptosis induction, cell cycle arrest at S-phase | acs.org |
| General Pyridine Derivatives | Various | Disruption of cell migration, inhibition of growth, DNA intercalation | researchgate.net |
Pyridine and its derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govopenaccessjournals.comresearchgate.net The pyridine nucleus is a core component of many compounds synthesized and tested for their efficacy against both bacterial and fungal pathogens. nih.gov
The mechanisms of antimicrobial action are varied. In the case of antifungal imidazo[1,2-a]pyridine (B132010) derivatives, a key mechanism is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. This is often achieved by inhibiting the enzyme sterol 14-alpha demethylase (CYP51).
For antibacterial activity, pyridine derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli) bacteria. mdpi.comnih.gov The mode of action can involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with DNA replication. mdpi.com Some N-alkylated pyridine-based salts have demonstrated not only antibacterial but also antibiofilm activity, which is crucial in combating chronic infections. nih.gov The geometry of the pyridine-containing molecule plays a significant role in its interaction with specific microbial proteins, defining its spectrum of activity. openaccessjournals.com
Table 3: Antimicrobial Activity of Representative Pyridine Derivatives
| Compound Class | Target Organism(s) | Proposed Mechanism of Action | Reference |
| Imidazo[4,5-b]pyridine Derivatives | Bacillus cereus, Escherichia coli | Interaction with DHFR active sites | mdpi.com |
| 3-(pyridine-3-yl)-2-oxazolidinone Derivatives | Gram-positive bacteria (e.g., S. aureus) | Inhibition of biofilm formation | nih.gov |
| N-alkylated Pyridine-based Salts | S. aureus, E. coli | Antibacterial and antibiofilm activity | nih.gov |
| Nicotinic Acid Hydrazide Derivatives | S. aureus, C. albicans, A. niger | Broad-spectrum antimicrobial activity | nih.gov |
Ligand-Receptor Binding Studies (e.g., NMDA Receptor Subtype Selectivity)
Research specifically detailing the ligand-receptor binding profile of this compound, including its selectivity for NMDA receptor subtypes, is not extensively available in the public domain. However, studies on structurally related phenylethanolamine derivatives offer insights into potential interactions with the NMDA receptor. For instance, compounds with a similar backbone have been investigated for their ability to bind to the NMDA receptor complex. The binding affinity of these related compounds is often assessed through competitive binding assays, for example, by measuring the displacement of radiolabeled ligands like [3H]MK-801. The affinity and selectivity are typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
While direct data for this compound is not present in the reviewed literature, the table below illustrates the kind of data that would be generated from such studies, based on research into analogous compounds.
Table 1: Illustrative Ligand-Receptor Binding Data for NMDA Receptor Subtypes
| Compound Analogue | Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| Analogue A | NR2A | Data not available |
| Analogue B | NR2B | Data not available |
| Analogue C | NR2C | Data not available |
| Analogue D | NR2D | Data not available |
Note: This table is for illustrative purposes only, as specific binding data for this compound is not available in the reviewed sources.
Modulation of Endocytosis Pathways
There is currently no publicly available research that specifically investigates the role of this compound in the modulation of endocytosis pathways.
Enzyme Inhibition Studies (e.g., Lipase Inhibitors)
Specific studies on the inhibitory effects of this compound on enzymes such as lipases have not been identified in the available scientific literature. Therefore, no data on its enzyme inhibition profile can be provided at this time.
In Vitro and In Vivo Biological Assays for Mechanistic Insight
Toxicity Assessment in Research Models (e.g., hERG channel inhibition, studies in non-cancerous cells)
A critical aspect of preclinical safety assessment involves evaluating a compound's potential for cardiotoxicity, often by examining its effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia.
There is no specific information available in the public research domain regarding the hERG channel inhibition potential of this compound. Similarly, studies assessing the toxicity of this specific compound in non-cancerous cell lines have not been identified. Therefore, a quantitative assessment of its in vitro toxicity profile is not possible at this time.
The table below is a template that would typically be used to present such toxicity data.
Table 2: Illustrative Toxicity Assessment Data
| Assay | Research Model | Endpoint | Result |
|---|---|---|---|
| hERG Channel Inhibition | CHO or HEK293 cells expressing hERG | IC50 (µM) | Data not available |
| Cytotoxicity | Non-cancerous cell line (e.g., primary hepatocytes) | CC50 (µM) | Data not available |
Note: This table is for illustrative purposes only, as specific toxicity data for this compound is not available in the reviewed sources.
Catalytic Applications and Contributions to Material Science
Role as Ligands in Metal Coordination Chemistry
N-methyl-1-pyridin-2-ylethanamine and its derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The presence of both a pyridine (B92270) nitrogen and an amine nitrogen allows these molecules to act as bidentate ligands, chelating to a metal center. This chelation enhances the stability of the resulting metal complexes.
The coordination behavior of these ligands can be influenced by the specific substituents on the pyridine ring or the amine group. For instance, N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine, a related compound, forms stable complexes with chromium(III), manganese(II), nickel(II), and cadmium(II) ions. nih.gov In some cases, the ligand coordinates in a side-on mode, while in others, it binds through the nitrogen atoms. nih.gov The versatility of these ligands is further demonstrated by their ability to adopt various coordination modes, including monodentate, bidentate chelating, and bridging modes, which can lead to the formation of mononuclear, dinuclear, or trinuclear complexes. nsf.gov
The reaction of N,N'-bidentate N-(pyridin-2-ylmethyl)aniline and its derivatives with copper(II) chloride has been shown to yield new Cu(II) complexes with varying geometries, including polynuclear, dinuclear, and mononuclear structures. researchgate.net X-ray crystallography has revealed distorted square planar and distorted square pyramidal geometries around the copper centers in these complexes. researchgate.net Similarly, palladium(II) complexes with related ligands have been synthesized, exhibiting a square planar geometry. researchgate.net
Table 1: Examples of Metal Complexes with this compound and Related Ligands
| Metal Ion | Ligand | Complex Geometry | Reference |
| Copper(II) | N-(pyridin-2-ylmethyl)aniline derivatives | Distorted square planar, Distorted square pyramidal | researchgate.net |
| Palladium(II) | N,N-bidentate iminomethylpyridine derivatives | Slightly distorted square planar | researchgate.net |
| Chromium(III) | N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine | Side-on coordination | nih.gov |
| Manganese(II) | N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine | Nitrogen coordination | nih.gov |
| Nickel(II) | N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine | Nitrogen coordination | nih.gov |
| Cadmium(II) | N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine | Nitrogen coordination | nih.gov |
Application in Homogeneous and Heterogeneous Catalysis
The metal complexes formed with this compound and its analogs have shown significant catalytic activity in both homogeneous and heterogeneous systems. These applications are driven by the ability of the ligand to modulate the electronic and steric properties of the metal center, thereby influencing its reactivity.
Organic Reaction Catalysis (e.g., Reduction, Cyclization)
Complexes of this compound and related ligands have been employed as catalysts in various organic reactions. For example, palladium complexes containing ligands such as 2,4,6-trimethyl-N-(pyridin-2-ylmethyl)aniline have demonstrated high catalytic activity for the polymerization of methyl methacrylate (B99206) (MMA). researchgate.net
The unique structural features of these ligands also lend themselves to the catalysis of cyclization reactions. For instance, the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amines provides a practical method for synthesizing substituted 3-methylimidazo[1,2-a]pyridines. researchgate.net This reaction proceeds under mild conditions with good yields and high regioselectivity. researchgate.net The intramolecular cyclization of amides of β-enamino ketones in the presence of a base can also lead to the formation of pyridin-2(1H)-ones. researchgate.net
Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of this compound-type ligands to bridge multiple metal centers makes them valuable building blocks for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.gov These materials are of great interest due to their porous structures and potential applications in gas storage, separation, and catalysis. nih.gov
The use of 2-pyridyl oxime ligands, which share structural similarities with this compound, in combination with other organic linkers, has led to the synthesis of new coordination polymers and MOFs. nih.gov For example, the reaction of cadmium(II) chloride with 4-methyl-N-(pyridin-2-ylmethylidene)aniline, a Schiff base ligand, results in a self-assembled polymeric chain structure. nih.gov These structures can exhibit interesting properties, such as photoluminescence. nih.gov N-Methyl-N,N-bis(2-pyridylethyl)amine is another reagent used in the preparation of copper pyridylmethylethylenediamine dicyanamido polymeric complexes. chemicalbook.com
Incorporation into Advanced Materials Development
The incorporation of this compound and its derivatives into advanced materials is an emerging area of research. The functional groups present in these molecules can be exploited to impart specific properties to the resulting materials.
For example, the synthesis of a 5-hydroxybenzoindole derivative carrying a pyridyl substituent has been reported. mdpi.com This compound, with its highly functionalized structure, holds potential in the field of medicinal chemistry. mdpi.com The unique structure of N-[(pyridin-2-yl)methyl]ethan-1-amine allows it to act as a ligand in coordination chemistry, with research into its metal-ligand interactions showing promise for creating new materials. The development of such materials opens up possibilities for applications in various technological fields.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Stereocontrol
The development of new and improved methods for synthesizing N-methyl-1-pyridin-2-ylethanamine is a key area of future research. Current methods, such as reductive amination, can sometimes result in low yields or a mixture of stereoisomers. google.comgoogle.com Future research will likely focus on developing more efficient and stereoselective synthetic routes. This could involve the use of novel catalysts, chiral auxiliaries, or enzymatic reactions to achieve greater control over the three-dimensional structure of the molecule. A patent has been filed for a method to prepare related pyridin-2-yl-methylamine derivatives through the reductive amination of cyanohydrins. google.com Another patented method describes the synthesis of a carbamate (B1207046) derivative, highlighting the ongoing innovation in the synthesis of related structures. google.com
Integration of Advanced Computational Approaches for Predictive Modeling in Drug Discovery
Computational modeling is a powerful tool in modern chemistry and drug discovery. In the context of this compound, advanced computational methods can be used to predict its physicochemical properties, biological activity, and potential interactions with biological targets. Techniques such as molecular docking, quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics simulations can provide valuable insights into the behavior of this molecule at the atomic level. These predictive models can help to guide the design of new analogs with improved properties and to prioritize compounds for further experimental investigation.
Exploration of Undiscovered Biological Pathways and Targets Through Mechanistic Studies
While some research suggests that compounds with a pyridine (B92270) moiety may interact with neurotransmitter systems, the specific biological pathways and molecular targets of this compound are not yet fully understood. Future mechanistic studies will be crucial to unraveling its mode of action. This could involve a range of experimental techniques, including proteomic and genomic approaches, to identify the proteins and cellular pathways that are modulated by this compound. A deeper understanding of its mechanism of action could open up new avenues for its potential application.
Applications in Supramolecular Chemistry and Nanotechnology
The pyridine group in this compound gives it the ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination. These properties make it a potentially useful building block in supramolecular chemistry and nanotechnology. Future research could explore the use of this compound in the construction of self-assembling systems, such as molecular cages, polymers, and metal-organic frameworks (MOFs). These materials could have a wide range of applications, for example, in catalysis, sensing, and drug delivery.
Synergistic Research with Other Chemical Entities for Enhanced Functionality
Investigating the combination of this compound with other chemical entities could lead to the discovery of new functionalities and enhanced effects. This could involve creating hybrid molecules that combine the structural features of this compound with those of other active compounds. Another approach is to study the effects of co-administering this compound with other agents to see if they act synergistically. Such research could lead to the development of new combination therapies or materials with improved performance.
Q & A
Basic: What are the optimal synthetic routes for N-methyl-1-pyridin-2-ylethanamine, and how can reaction conditions be tailored to improve yields?
The synthesis of this compound typically involves multi-step reactions, including alkylation or reductive amination. For example, analogous pyridine-containing amines are synthesized via nucleophilic substitution or condensation reactions between pyridine derivatives and alkylamines. Key considerations include:
- Reagent selection : Use methylamine or its derivatives for N-methylation, coupled with pyridinyl precursors (e.g., 2-chloropyridine) under inert atmospheres to minimize side reactions .
- Catalysis : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency in heterocyclic systems.
- Purification : Column chromatography or recrystallization is critical for isolating the product from unreacted starting materials or byproducts.
Yield optimization can be achieved by adjusting reaction time, temperature, and stoichiometry, as demonstrated in analogous syntheses of pyridylmethanamine derivatives .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Robust characterization requires a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : and NMR can confirm the structure by identifying peaks corresponding to the pyridine ring (δ 7–9 ppm for aromatic protons) and the methylamine moiety (δ 2–3 ppm for N–CH) .
- Mass spectrometry (ESI-MS) : Determines molecular weight and fragmentation patterns, with [M+H] ions expected around m/z 137 (CHN) .
- HPLC or GC : Validates purity, especially when synthesizing enantiomers or resolving isomers.
Advanced: How can computational modeling aid in predicting the biological activity or binding interactions of this compound?
Computational approaches include:
- Molecular docking : Simulate interactions with biological targets (e.g., receptors or enzymes) using software like AutoDock or Schrödinger. The pyridine ring may engage in π-π stacking, while the amine group participates in hydrogen bonding .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity or stability.
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., solubility, blood-brain barrier permeability) .
Validate predictions with experimental assays (e.g., fluorescence quenching or enzyme inhibition studies) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar pyridylmethanamine derivatives?
Contradictions often arise from dynamic processes (e.g., conformational flexibility) or impurities. Strategies include:
- Variable-temperature NMR : Detect rotational barriers or tautomerism by observing signal coalescence at higher temperatures.
- 2D NMR (COSY, NOESY) : Resolve overlapping peaks and confirm spatial proximity of protons .
- Isotopic labeling : Use -labeled methylamine to track nitrogen environments.
- Comparative analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., N-methyl-1-(4-methylpyridin-3-yl)methanamine) .
Advanced: What crystallographic strategies are recommended for resolving the 3D structure of this compound derivatives?
For X-ray crystallography:
- Crystal growth : Use slow evaporation of a solvent mixture (e.g., ethanol/water) to obtain high-quality single crystals.
- Data collection : Employ synchrotron radiation for high-resolution datasets, especially with small or weakly diffracting crystals.
- Refinement : Use SHELXL for structure solution and refinement. The program’s robust algorithms handle disorder in flexible groups (e.g., methyl or pyridine rings) .
- Validation : Check for R-factor convergence and geometric plausibility using CCDC or PLATON tools .
Advanced: How can researchers investigate the stability of this compound under varying pH and temperature conditions?
Design a stability study with:
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C).
- Analytical monitoring : Track degradation products via LC-MS or TLC. Pyridine derivatives are prone to hydrolysis under extreme pH, forming pyridinols or secondary amines .
- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations.
Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Scale-up challenges include heat dissipation, mixing efficiency, and purity control. Solutions involve:
- Flow chemistry : Continuous reactors improve heat transfer and reduce batch variability.
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progression.
- Green chemistry : Replace hazardous solvents (e.g., THF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
